molecular formula C14H16ClNO B1285114 2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride CAS No. 1051368-98-9

2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride

Cat. No.: B1285114
CAS No.: 1051368-98-9
M. Wt: 249.73 g/mol
InChI Key: LZKZZTLIJSBIPU-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is an organic compound that features a biphenyl group linked to an ethylamine moiety via an ether linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds, such as primary amines, are known to react with aldehydes and ketones .

Mode of Action

The compound 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride, being an amine, can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The formation of these imine compounds involves several steps :

Biochemical Pathways

The formation of imine compounds from the reaction of amines with aldehydes and ketones is a part of various biochemical pathways . These imine compounds can be hydrolyzed back to the corresponding primary amine under acidic conditions .

Pharmacokinetics

For instance, amines can be synthesized by alkylation of ammonia .

Result of Action

The result of the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is the formation of imine compounds, also known as Schiff bases . These compounds are formed through a series of reactions involving nucleophilic attack, proton transfer, protonation of OH, removal of water, and deprotonation .

Action Environment

The environment plays a crucial role in the action of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride. The reaction of amines with aldehydes and ketones to form imine compounds is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Safety and Hazards

Ethylamine, a related compound, is classified as a flammable gas and a gas under pressure. It is harmful if inhaled and may cause respiratory irritation . It is also slightly hazardous in case of skin contact, ingestion, and inhalation . Similar safety measures should be taken when handling “2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride”.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the reaction of 4-hydroxybiphenyl with 2-chloroethylamine in the presence of a base such as potassium carbonate. This reaction forms the biphenyl ether intermediate.

    Amination: The biphenyl ether intermediate is then reacted with ammonia or an amine source to introduce the ethylamine group.

    Hydrochloride Formation: Finally, the free base form of the compound is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of biphenyl ketones or carboxylic acids.

    Reduction: The ethylamine moiety can be reduced to form the corresponding ethylamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted biphenyl ethylamine derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-Biphenyl)ethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • 2-(2-Naphthyl)ethylamine

Comparison: 2-([1,1’-Biphenyl]-4-yloxy)ethylamine hydrochloride is unique due to the presence of both the biphenyl and ethylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(4-phenylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZZTLIJSBIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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